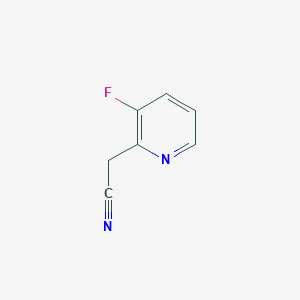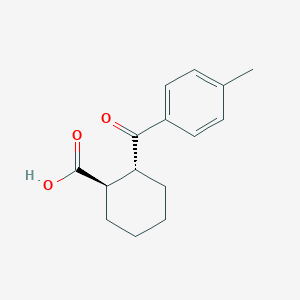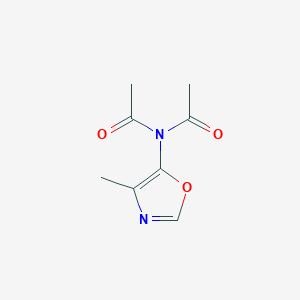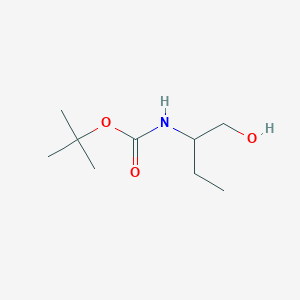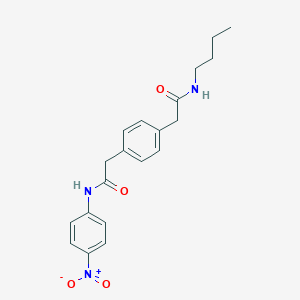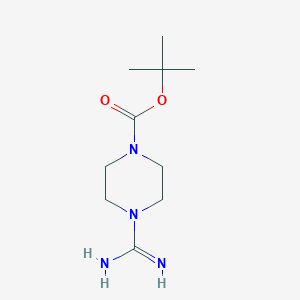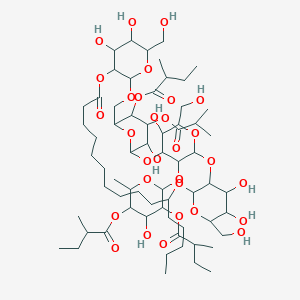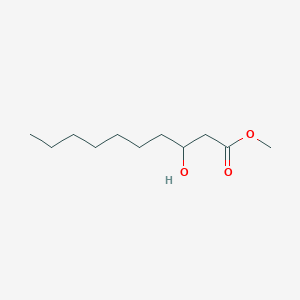
Pseudo-maltose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a non-natural sugar that is not found in nature, but it can be synthesized through a simple chemical process. Pseudo-maltose has been studied extensively for its unique properties and potential applications in the field of biochemistry and physiology.
Mécanisme D'action
Pseudo-maltose is a non-natural sugar that is not recognized by the body's natural enzymes. However, it can be hydrolyzed by certain enzymes, such as alpha-amylase and maltase, which are involved in the breakdown of carbohydrates. The hydrolysis of pseudo-maltose produces glucose and a non-natural sugar, which can be used to study the mechanism of action of these enzymes.
Effets Biochimiques Et Physiologiques
Pseudo-maltose has been shown to have similar biochemical and physiological effects as maltose, which is a natural disaccharide. It can be metabolized by the body to produce glucose, which is an important source of energy for the body. Pseudo-maltose has also been shown to have similar effects on insulin secretion and blood glucose levels as maltose.
Avantages Et Limitations Des Expériences En Laboratoire
Pseudo-maltose has several advantages for use in laboratory experiments. It is easy to synthesize and can be used as a substrate for studying carbohydrate metabolism and transport. Pseudo-maltose is also stable and can be stored for long periods of time without degradation. However, one limitation of pseudo-maltose is that it is a non-natural sugar and may not accurately reflect the metabolism of natural sugars in the body.
Orientations Futures
There are several future directions for research on pseudo-maltose. One area of interest is the development of new enzymes that can specifically recognize and metabolize pseudo-maltose. Another area of interest is the use of pseudo-maltose as a tool for studying the transport of glucose across cell membranes. Pseudo-maltose may also have potential applications in the development of new therapies for metabolic disorders, such as diabetes. Further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
In conclusion, pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in the field of biochemistry and physiology make it a valuable tool for scientific research. However, further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
Méthodes De Synthèse
The synthesis of pseudo-maltose involves the reaction between alpha-D-glucose and alpha-D-glucosyl fluoride. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate or titanium tetrachloride. The resulting product is a disaccharide that is structurally similar to maltose but has a different glycosidic linkage.
Applications De Recherche Scientifique
Pseudo-maltose has been used extensively in scientific research as a tool to study carbohydrate metabolism and transport. It has been used to investigate the mechanism of action of various enzymes involved in the breakdown and synthesis of carbohydrates. Pseudo-maltose has also been used as a substrate for studying the transport of glucose across cell membranes.
Propriétés
Numéro CAS |
143899-78-9 |
|---|---|
Nom du produit |
Pseudo-maltose |
Formule moléculaire |
C13H24O10 |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
Clé InChI |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
SMILES canonique |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Autres numéros CAS |
143956-62-1 |
Synonymes |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



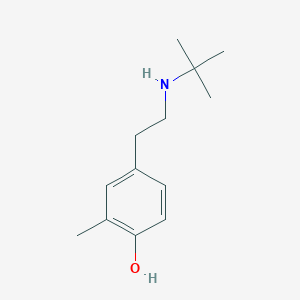
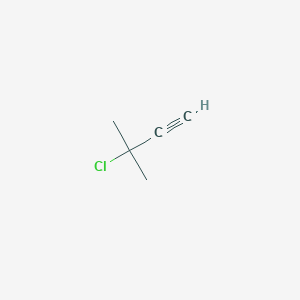
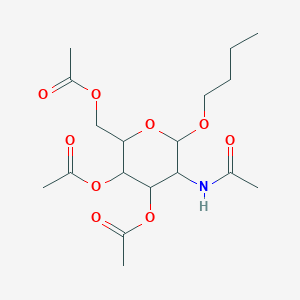
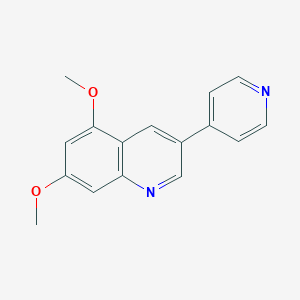
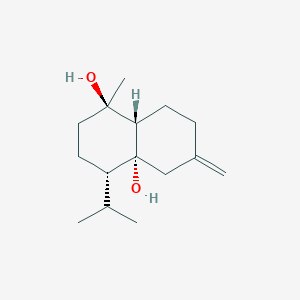
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
